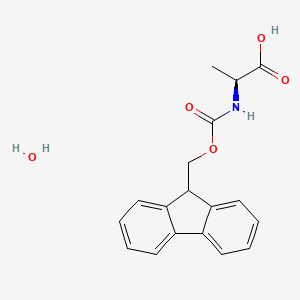

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid;hydrate

Description

(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)propanoic acid hydrate (CAS: 207291-76-7), also known as N-Fmoc-L-alanine monohydrate, is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid widely used in solid-phase peptide synthesis (SPPS). The Fmoc group serves as a temporary protecting agent for the α-amino group of alanine, enabling selective deprotection under mild basic conditions (e.g., piperidine). The hydrate form enhances stability and handling in laboratory settings, though it reduces solubility in water compared to anhydrous forms .

- Molecular Formula: C₁₈H₁₉NO₅ (anhydrous)

- Molecular Weight: 329.35 g/mol (hydrate)

- Melting Point: ~130°C

- Optical Rotation: −19° (c=1 in DMF)

- Solubility: Insoluble in water; soluble in DMF, DCM, and THF.

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4.H2O/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16;/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21);1H2/t11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAPWKFLOMOFHGO-MERQFXBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50594848 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanine--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207291-76-7 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanine--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Alanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, hydrate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid;hydrate is typically synthesized by reacting alanine with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate (NaHCO3). The reaction is carried out in a solvent like acetone, and the product is purified by crystallization .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated peptide synthesizers is common, which allows for precise control over the reaction parameters .

Chemical Reactions Analysis

Types of Reactions: (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid;hydrate primarily undergoes substitution reactions. The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amino group for further peptide coupling reactions .

Common Reagents and Conditions:

Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.

Major Products: The major products formed from these reactions are peptides with the desired sequence, where this compound serves as a building block .

Scientific Research Applications

Chemistry: (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid;hydrate is extensively used in the synthesis of peptides and proteins. It is a key reagent in the Fmoc solid-phase peptide synthesis method, which is widely adopted in research and industrial applications .

Biology: In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding .

Medicine: Peptides synthesized using this compound are used in the development of therapeutic agents, including peptide-based drugs and vaccines .

Industry: In the pharmaceutical industry, this compound is used in the large-scale production of peptide drugs. It is also used in the development of diagnostic tools and biosensors .

Mechanism of Action

The primary role of (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid;hydrate in peptide synthesis is to protect the amino group of alanine during the assembly of peptide chains. The Fmoc group is removed under basic conditions, exposing the free amino group for subsequent coupling reactions. This stepwise elongation of the peptide chain allows for the precise synthesis of peptides with the desired sequence .

Comparison with Similar Compounds

Comparison with Similar Fmoc-Protected Amino Acids

Structural Variations and Functional Groups

The target compound differs from analogous Fmoc-amino acids primarily in side-chain modifications, stereochemistry, and additional protecting groups. Below is a comparative analysis:

Table 1: Structural and Functional Comparisons

Stereochemical Differences

- Diastereomers : highlights Fmoc-(1R,2S)-2a* and Fmoc-(1S,2S)-2a , which differ in configuration at the C1 position. These diastereomers exhibit distinct reactivity in peptide coupling due to steric hindrance from the carboxyethyl and imidazole groups .

- D- vs. L-Enantiomers : For example, Fmoc-D-Cys(Acm)-OH () is the D-enantiomer of cysteine, critical for designing peptides resistant to proteolytic degradation .

Protection Strategies

- Orthogonal Protection: Compounds like (2S)-3-(Boc-amino)-2-(Fmoc-amino)propanoic acid () utilize dual Fmoc/Boc protection for sequential deprotection, enabling complex peptide architectures .

- Specialized Groups : The Acm group in cysteine derivatives () allows selective disulfide bond formation, unlike the target compound’s simple alanine backbone .

Physicochemical Properties

- Solubility: While the target compound is water-insoluble, derivatives like (2S)-2-(Fmoc-amino)-3-(2-hydroxyphenyl)propanoic acid () show improved aqueous solubility due to polar hydroxyl groups .

- Thermal Stability : The hydrate form of the target compound decomposes at ~130°C, whereas anhydrous variants (e.g., ) may have higher thermal tolerance .

Biological Activity

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid, commonly referred to as Fmoc-β-alanine, is a derivative of β-alanine that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is primarily utilized in peptide synthesis due to its ability to protect amino acids during coupling reactions. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.

- Chemical Formula : C23H25NO5

- Molecular Weight : 395.46 g/mol

- CAS Number : 368866-34-6

- Purity : 97%

While specific mechanisms of action for (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid are not extensively documented, its biological activity is largely linked to its role as a building block in peptide synthesis. The Fmoc group facilitates the protection of the amino group during the synthesis process, allowing for the formation of complex peptide structures that can exhibit significant pharmacological activities.

Biological Activity Overview

The biological activity of Fmoc-β-alanine can be assessed through various bioassays that evaluate the efficacy of synthesized peptides against biological targets such as enzymes, receptors, and other proteins. The following table summarizes some key findings related to the biological activity of compounds similar to Fmoc-β-alanine:

Case Studies

-

Peptide Synthesis and Antimicrobial Activity

A study evaluated peptides synthesized using Fmoc-protected amino acids, including Fmoc-β-alanine. The resulting peptides showed varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria, indicating the potential utility of these compounds in developing new antibiotics. -

Cancer Cell Line Studies

In vitro studies on peptides containing Fmoc-β-alanine demonstrated significant cytotoxic effects on various cancer cell lines. The mechanism was attributed to the disruption of cellular processes, leading to apoptosis. -

Receptor Binding Studies

Research involving fluorenylmethoxycarbonyl derivatives revealed enhanced binding affinities for specific receptors compared to unprotected counterparts. This suggests that Fmoc protection may influence the pharmacokinetic properties of peptides.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.